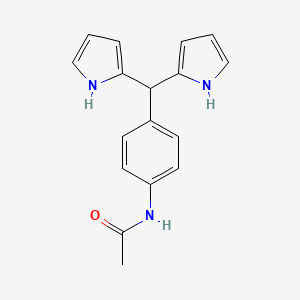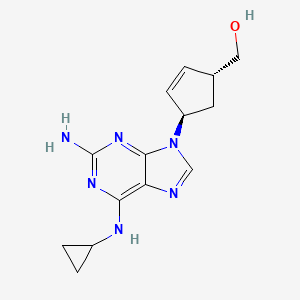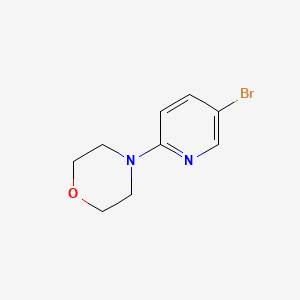
4-(5-溴吡啶-2-基)吗啉
描述
The compound 4-(5-Bromopyridin-2-yl)morpholine is a brominated pyridine derivative with a morpholine moiety. This structure is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom makes it a suitable candidate for further functionalization through various chemical reactions, particularly in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of related bromopyridine morpholine derivatives has been explored in several studies. For instance, the synthesis of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid involved spectroscopic methods and DFT studies, indicating the potential for complex synthetic routes involving morpholine and bromopyridine structures . Additionally, the selective Suzuki cross-coupling reaction has been employed to synthesize 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholines, showcasing the utility of palladium-catalyzed reactions in creating bromopyridine morpholine derivatives .
Molecular Structure Analysis
The molecular structure of bromopyridine morpholine derivatives can be elucidated using various spectroscopic techniques such as UV, FT-IR, and NMR spectroscopy. Quantum chemical calculations, including DFT, can provide insights into the electronic structure and potential intermolecular interactions . X-ray diffraction is another powerful tool for determining the precise geometry of such compounds, as demonstrated in the structural analysis of related molecules .
Chemical Reactions Analysis
Bromopyridine morpholine derivatives can undergo a range of chemical reactions. Nucleophilic aromatic substitution is one such reaction, where the bromine atom can be replaced by other nucleophiles, such as the morpholine residue, leading to the formation of new compounds with different properties . The reactivity of these compounds can also be harnessed to synthesize complex structures like copper phthalocyanines, which have significant applications in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine morpholine derivatives are influenced by their molecular structure. The presence of the bromine atom and the morpholine ring can affect the compound's polarity, solubility, and thermal stability. For example, thermal analyses of related compounds have shown that they undergo multi-stage decomposition, which can be studied using techniques like TGA . The optical properties, such as fluorescence and non-linear optic behavior, are also of interest and can be investigated through solvatochromic experiments .
科学研究应用
合成和性质
- 2-溴吡啶的反应活性,包括具有吗啉取代基的衍生物,受 C6 位取代基的影响,表明吗啉在杂环化学和复杂化合物合成中的作用(Hagui 等人,2016 年)。
- 5-烷基氨基-1,3-恶唑-4-腈的合成,包括吗啉衍生物,有助于开发具有潜在生物活性的新化合物(Чумаченко 等人,2014 年)。
在药物化学中的应用
- 吗啉衍生物已在开发 PI3K-AKT-mTOR 通路的有效抑制剂中得到探索,该通路是癌症治疗中的关键靶点(霍布斯等人,2019 年)。
- 含吗啉的腈的合成在创造潜在的 PI3K 抑制剂中很重要,表明它们在抗癌药物开发中的作用(陈等人,2009 年)。
化学转化和反应
- 涉及吗啉等仲胺的吡哒嗪-3(2H)-酮的氨基羰基化研究,提供了对新化学转化和合成中潜在应用的见解(Takács 等人,2012 年)。
- 吗啉衍生物已被合成并对其与其他化学实体的相互作用进行了评估,表明它们在有机合成中的多功能性(库马尔等人,2007 年)。
光活化治疗方法
- 吗啉修饰的氮杂-BODIPY 光敏剂在癌症光疗中显示出潜力,突出了吗啉衍生物在开发先进治疗剂中的作用(唐等人,2019 年)。
生物活性
- 吗啉衍生物已显示出调节生物活性的潜力,包括细胞毒性和遗传毒性作用,表明它们在生物医学研究中的重要性(Jantová 等人,2001 年)。
- 吗啉基金属(ii)配合物被研究用于 DNA/BSA 相互作用和细胞毒性,为其在生物化学和药理学中的应用提供了见解(Sakthikumar 等人,2019 年)。
安全和危害
属性
IUPAC Name |
4-(5-bromopyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJIYYDCYKUWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450158 | |
| Record name | 4-(5-bromopyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyridin-2-yl)morpholine | |
CAS RN |
200064-11-5 | |
| Record name | 4-(5-bromopyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-Bromopyridin-2-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

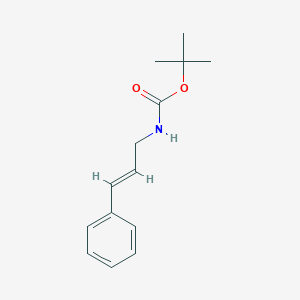
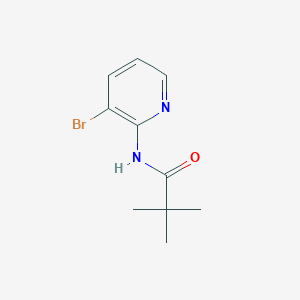
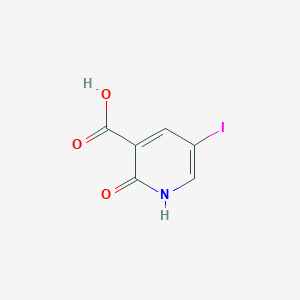
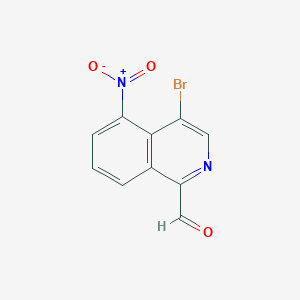
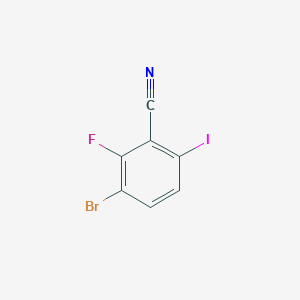
![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)
![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)
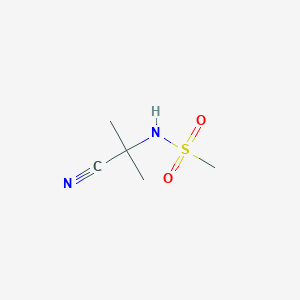
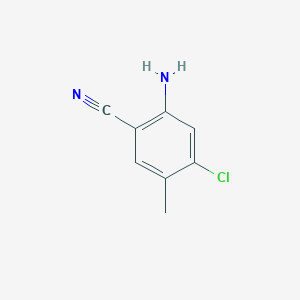
![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)

